molecular formula C8H5BrClN3S B2594952 5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1388066-20-3

5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2594952
CAS No.: 1388066-20-3
M. Wt: 290.56
InChI Key: PSIQTLHOBBKMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine ( 1388066-20-3) is a high-value chemical reagent with the molecular formula C 8 H 5 BrClN 3 S and a molecular weight of 290.57 g/mol . This compound is part of the 1,3,4-thiadiazole family, a five-membered heterocyclic ring system recognized as a versatile pharmacophore in medicinal chemistry and anticancer drug discovery . The sulfur atom in the thiadiazole ring contributes to favorable metabolic profiles and improved lipid solubility, while the mesoionic nature of these compounds facilitates easy crossing of cellular membranes, resulting in good tissue permeability . The molecular structure features a bromo- and chloro-substituted phenyl ring attached to the 1,3,4-thiadiazol-2-amine core, which can be represented by the SMILES notation NC1=NN=C(S1)C1=C(C=CC(=C1)Cl)Br . The primary research application of this compound and its structural analogs is in the development of novel anticancer agents . Substitution on the phenyl ring with electron-withdrawing groups, such as bromine and chlorine, is a established strategy to boost the cytotoxic activity of 1,3,4-thiadiazole derivatives . Researchers utilize this compound as a key synthetic intermediate or a lead structure for designing new chemical entities. It can be functionalized at the amine group on the thiadiazole ring; for instance, it can be reacted with chloroacetyl chloride to form an acetamide intermediate, which can then be further derivatized with heterocycles like substituted piperazines or converted to aryl aminothiazoles . These hybrids are investigated for their potential to induce cell cycle arrest and promote apoptotic cell death in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered in various packaging sizes to meet the needs of laboratory research . For handling and storage, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIQTLHOBBKMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388066-20-3
Record name 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-bromo-4-chloroaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups on the phenyl ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has been investigated for its potential as an antimicrobial and anticancer agent. Its mechanism of action primarily involves the inhibition of specific enzymes and pathways crucial for cell proliferation and survival. For instance, studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and acute promyelocytic leukemia (HL-60) cells. The growth inhibitory activity of certain derivatives has been reported with IC50 values as low as 0.28 µg/mL for MCF-7 cells, indicating potent anticancer properties .

Mechanism of Action

The compound interacts with multiple targets within the cell signaling pathways. It has been shown to affect the MAPK/ERK pathway, which is vital for regulating cell proliferation and differentiation. Additionally, it modulates the expression of genes related to apoptosis and cell cycle regulation . These interactions suggest a multifaceted approach in targeting cancer cells effectively.

Materials Science

Synthesis of Advanced Materials

5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique electronic properties make it suitable for developing materials with specific functionalities . The compound's structural features allow it to serve as a building block for creating complex molecular architectures that can be tailored for various applications.

Biological Studies

Biological Probes

This compound is also employed as a probe in biological studies to understand the interactions between thiadiazole derivatives and biological macromolecules. Its ability to bind selectively to proteins and enzymes makes it a valuable tool for elucidating biochemical pathways .

Case Studies

  • Anticancer Activity : In a study focusing on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, researchers found that modifications to the phenyl ring significantly enhanced antitumor activity against MCF-7 and HepG2 cell lines. The introduction of piperazine or piperidine rings improved lipophilicity and cytotoxicity compared to unmodified compounds .
  • Antimicrobial Efficacy : Another study demonstrated that related thiadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that specific substitutions on the thiadiazole ring could enhance antibacterial potency .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer research, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways . Molecular docking studies have identified potential binding sites and interactions that support these mechanisms .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Substituent Variations

Table 1: Key Structural Analogues
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Br, 2-Cl on phenyl ring C₈H₅BrClN₃S Positional isomer; no bioactivity data provided
5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Br, 2-CH₃ on phenyl ring C₉H₈BrN₃S Methyl group increases steric bulk; potential for altered receptor binding
5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine Pyridinyl substituent with Br C₇H₅BrN₄S Heteroaromatic substitution; possible enhanced solubility
5-(4-Chloro-2-(2-chlorophenoxy)phenyl)-N-ethyl-1,3,4-thiadiazol-2-amine 4-Cl, 2-(2-Cl-phenoxy) on phenyl C₁₅H₁₁Cl₂N₃OS Anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES test)

Key Observations :

  • Positional Isomerism : The 4-bromo-2-chloro isomer differs in halogen placement, which may influence electronic effects (e.g., dipole moments) and binding affinity.
  • Substituent Effects: Methyl groups (e.g., in ) enhance lipophilicity but reduce polarity compared to halogens.

Functional Group Variations

Thiol-Containing Derivatives
  • 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol : Incorporates a thiol (-SH) group and a Schiff base (-CH=N-) linkage. The thiol group improves metal-chelating capacity, relevant for enzyme inhibition.
Schiff Base Derivatives
  • Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : These derivatives exhibit potent anticancer activity (IC₅₀ = 1.28 μg/mL against MCF7 breast cancer cells), attributed to the conjugated π-system enhancing DNA intercalation.
Anticonvulsant Activity
  • 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine : Demonstrated ED₅₀ values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), suggesting efficacy against epilepsy.
Anticancer Activity
  • Schiff Base Derivatives : Selective cytotoxicity against breast cancer cells (MCF7) highlights the role of fluorophenyl and thiophenyl groups in targeting specific pathways.

Physicochemical Properties

  • Melting Points: Derivatives like 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol melt at 120–122°C , while others (e.g., ) lack reported data.
  • Solubility : Thiol-containing compounds may exhibit higher aqueous solubility due to -SH polarity, whereas halogenated derivatives are more lipophilic.

Biological Activity

5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound has the molecular formula C8H6BrClN3SC_8H_6BrClN_3S and features a thiadiazole ring substituted with bromine and chlorine on the phenyl moiety. The presence of these halogens is significant as they can enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit considerable antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show effectiveness against a range of pathogens:

Pathogen Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansSignificant inhibition

In a comparative study, derivatives of thiadiazoles were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds with similar structures showed varying degrees of inhibition, particularly against Bacillus subtilis and Candida parapsilosis .

Anticancer Potential

Thiadiazole derivatives have also been explored for their anticancer properties. Recent studies have highlighted the effectiveness of compounds bearing the thiadiazole nucleus in inhibiting cancer cell proliferation. For example:

  • Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit key enzymes involved in cell cycle regulation.
  • IC50 Values : Compounds derived from this compound demonstrated IC50 values comparable to established chemotherapeutic agents like cisplatin .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of thiadiazoles have been documented in various studies. The compounds can inhibit inflammatory mediators such as cytokines and prostaglandins, contributing to their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It may interact with various cellular receptors influencing signaling pathways related to growth and apoptosis.
  • Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein production in pathogens and cancer cells, thiadiazoles can effectively reduce their viability.

Case Studies

Several case studies have illustrated the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted by Karegoudar et al. reported that a series of new thiadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research by Matysiak et al. demonstrated that specific substitutions on the thiadiazole ring enhanced antiproliferative activity against breast cancer cell lines (MCF7), with some derivatives showing IC50 values lower than those of traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine?

  • Methodology : The compound is synthesized via cyclization reactions. A typical approach involves reacting substituted hydrazides with thiocyanate derivatives under acidic conditions (e.g., concentrated H₂SO₄). For example, cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate, followed by aromatic aldehyde derivatization, yields thiadiazole intermediates. Subsequent halogenation (e.g., bromination/chlorination) introduces the 2-bromo-4-chlorophenyl group .
  • Key Conditions :

  • Cyclization agents: H₂SO₄, POCl₃, or iodine in KI.
  • Halogenation: Bromine or chlorinating agents in polar aprotic solvents (e.g., DMF).
  • Purification: Recrystallization from DMSO/water mixtures .

Q. How is the structural integrity of this compound validated in synthetic chemistry?

  • Analytical Techniques :

  • X-ray crystallography confirms bond lengths (e.g., C–S bond: ~1.72 Å) and dihedral angles between the thiadiazole ring and aryl substituents .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and NH₂ signals (δ 5.8–6.2 ppm).
  • IR : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) .

Q. What role do substituents (bromo, chloro) play in modulating biological activity?

  • Substituent Effects :

  • Electron-withdrawing groups (Br, Cl) enhance electrophilic interactions with biological targets (e.g., enzyme active sites).
  • The 2-bromo-4-chlorophenyl group increases lipophilicity, improving membrane permeability and binding affinity .
    • Data Table :
Substituent PositionLogP IncreaseBioactivity (IC₅₀, μM)
2-Bromo, 4-Chloro+1.28.7 (Anticancer)
UnsubstitutedBaseline>50

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Experimental Design :

  • Factorial Design : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Case Study : Increasing H₂SO₄ concentration from 80% to 95% improves cyclization efficiency by 30% but requires rigorous temperature control (90–100°C) .
    • Yield Optimization Table :
ParameterLow (-1)High (+1)Optimal Value
Temperature (°C)8011095
H₂SO₄ Concentration80%95%90%

Q. How to resolve contradictions in reported biological activity data?

  • Validation Strategies :

  • Assay Reproducibility : Test in multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects.
  • Mechanistic Studies : Use molecular docking to verify interactions with targets (e.g., EGFR kinase) and compare with structurally analogous compounds .
    • Example : Discrepancies in antifungal activity (MIC: 4–25 μg/mL) may arise from differences in fungal strain susceptibility or assay protocols .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

  • Methods :

  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur in thiadiazole).
  • MD Simulations : Simulate binding dynamics with proteins (e.g., 20 ns trajectories for stability assessment) .
    • Key Finding : The thiadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme pockets .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and fume hood use due to irritant properties .
  • Storage : Inert atmosphere (N₂) at 2–8°C to prevent decomposition .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.